4,14-Dimethyl-7-(morpholin-4-yl)-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0(2,6).0(11,16)]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,10-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a morpholine ring fused with a benzothieno-triazolo-pyrimidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,10-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothieno-triazolo-pyrimidine core, followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,10-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,10-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2,10-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothieno-triazolo-pyrimidine derivatives: Compounds with similar core structures but different substituents.
Morpholine derivatives: Compounds with a morpholine ring and various functional groups.
Uniqueness
4-(2,10-dimethyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)morpholine is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H21N5OS |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(4,14-dimethyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-yl)morpholine |
InChI |
InChI=1S/C17H21N5OS/c1-10-3-4-13-12(9-10)14-15-18-11(2)20-22(15)17(19-16(14)24-13)21-5-7-23-8-6-21/h10H,3-9H2,1-2H3 |
InChI Key |
ALRGLMABHYPFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(S2)N=C(N4C3=NC(=N4)C)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.